Ack1 inhibitor 37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ack1 inhibitor 37 is a compound that targets the ACK1/TNK2 Tyrosine Kinase . This kinase is known to play a significant role in cancer progression by promoting cellular homeostasis alterations . The inhibitor is specifically designed to counteract these effects .
Molecular Structure Analysis
Ack1 inhibitor 37 has a molecular formula of C28H31N5OS2 . It is also known as N-((1,3-Dithiolan-2-yl)methyl)-5-phenyl-6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Chemical Reactions Analysis
ACK1, the target of Ack1 inhibitor 37, has been shown to play a role in various cellular processes. For instance, it has been found to promote the phosphorylation of AKT at Tyr176 and androgen receptor (AR) at Tyr267 & Tyr363, which are crucial for the neoplastic transformation of cells .
Physical And Chemical Properties Analysis
Ack1 inhibitor 37 has a molecular weight of 517.7 g/mol . It has a complex structure with 36 heavy atoms and a topological polar surface area of 117 Ų . The compound also has a high XLogP3-AA value of 6, indicating its lipophilicity .
Mechanism of Action
Future Directions
Research into ACK1 inhibitors like Ack1 inhibitor 37 is ongoing, with a focus on improving their antitumor efficacy . For instance, one study found that blocking lysosomal degradation with chloroquine or bafilomycin A1 enhanced the cytotoxic effects of an ACK1 inhibitor on lung cancer cells . This suggests that autophagy could play a role in therapy evasion, and targeting this process could improve the effectiveness of ACK1 inhibitors .
properties
IUPAC Name |
N-(1,3-dithiolan-2-ylmethyl)-5-phenyl-6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5OS2/c1-2-6-20(7-3-1)24-25-27(29-18-23-35-16-17-36-23)30-19-31-28(25)32-26(24)21-8-10-22(11-9-21)34-15-14-33-12-4-5-13-33/h1-3,6-11,19,23H,4-5,12-18H2,(H2,29,30,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLXSIPWULUCRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ack1 inhibitor 37 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.